1-(Benzyloxy)-4-chloro-2-ethynylbenzene
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Overview
Description
1-(Benzyloxy)-4-chloro-2-ethynylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as pseudoephedrine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-chloro-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Benzylic alcohols and ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-chloro-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially disrupting their normal function . The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a chlorine atom.
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Contains an iodine atom instead of a chlorine atom.
Uniqueness
1-(Benzyloxy)-4-chloro-2-ethynylbenzene is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring.
Properties
Molecular Formula |
C15H11ClO |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 |
InChI Key |
VEDLDVIJTSNOGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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